Ethyl 2',4'-dichloromalonanilate
Description
Ethyl 2',4'-dichloromalonanilate is an organochlorine compound characterized by a malonanilic acid backbone esterified with an ethyl group and substituted with chlorine atoms at the 2' and 4' positions of the aromatic ring. While specific data on this compound are scarce in publicly available literature, its structural features align with pesticidal ethyl esters, which often leverage chlorinated aromatic moieties for enhanced bioactivity and stability.
Properties
CAS No. |
15386-89-7 |
|---|---|
Molecular Formula |
C11H11Cl2NO3 |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
ethyl 3-(2,4-dichloroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)6-10(15)14-9-4-3-7(12)5-8(9)13/h3-5H,2,6H2,1H3,(H,14,15) |
InChI Key |
ZSSSLFMMWMUAQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2',4'-dichloromalonanilate with analogous ethyl esters of chlorinated aromatic acids, focusing on structural distinctions, applications, and physicochemical properties.
Ethyl 4,4'-Dichlorobenzilate (Chlorobenzilate)
- Structure: Features two chlorine atoms at the 4,4' positions of a benzilic acid backbone esterified with ethanol .
- Application : Acaricide used historically against mites on citrus crops. Banned in some regions due to environmental persistence .
- Key Differences: Substitution Pattern: 4,4' vs. 2',4' in this compound. The para-substitution in chlorobenzilate may enhance steric hindrance, reducing interaction with non-target enzymes. Parent Acid: Benzilic acid (diarylcarbinol) vs. malonanilic acid (malonic acid derivative). This distinction likely alters metabolic pathways and degradation rates.
Ethyl 5-Chloro-1H-Indazole-3-Acetate (Ethechlorozate)
- Structure : Combines an ethyl ester with a 5-chloroindazole moiety .
- Application : Plant growth regulator used to promote fruit ripening and abscission .
- Key Differences :
- Core Structure: Indazole ring vs. anilate backbone. The heterocyclic indazole in ethechlorozate facilitates auxin-like activity, whereas the anilate structure in this compound may target different biochemical pathways.
- Chlorine Position: Single chlorine at the 5-position vs. dichloro substitution at 2',4'.
Carfentrazone-Ethyl
- Structure : Ethyl ester of a triazolone compound with a fluorinated benzene ring .
- Application: Post-emergent herbicide inhibiting protoporphyrinogen oxidase (PPO) .
- Key Differences :
- Functional Groups: Triazolone ring vs. malonanilate. The triazolone moiety in carfentrazone enables radical formation under light, critical for its herbicidal activity.
- Halogenation: Fluorine substitution vs. chlorine. Fluorine’s electronegativity enhances binding affinity to PPO.
Physicochemical and Toxicological Comparison
*Predicted values based on structural analogs.
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